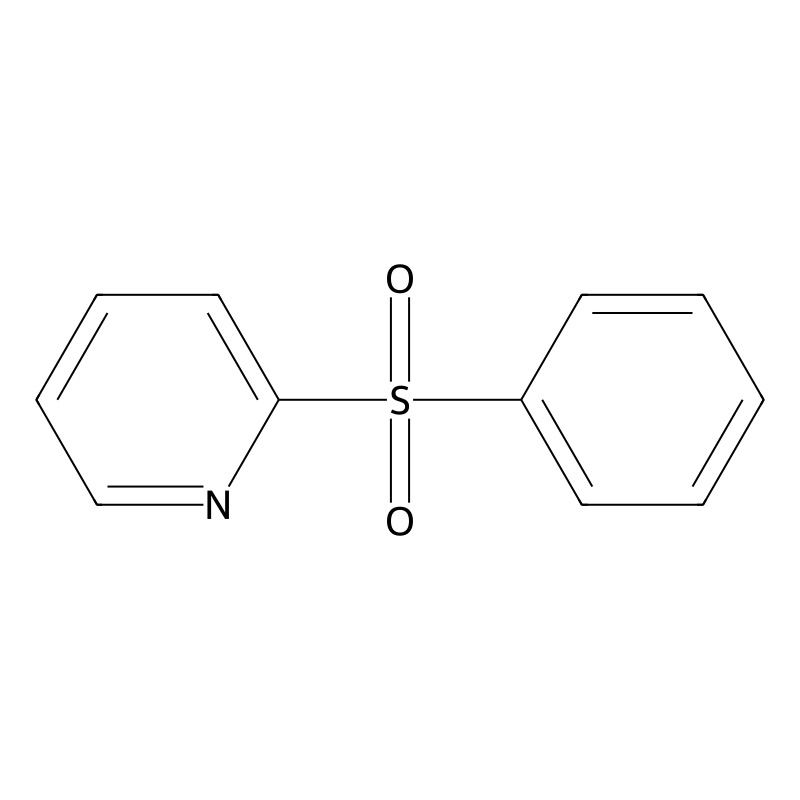2-(Phenylsulfonyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 2-(Phenylsulfonyl)pyridine
There is limited research specifically on the applications of 2-(Phenylsulfonyl)pyridine itself in scientific research. However, research does exist on methods for synthesizing this molecule. One study describes an efficient synthesis of 2-(Phenylsulfonyl)pyridine using ultrasonic irradiation. This method utilizes sodium benzenesulfonate and pentafluoropyridine as starting materials to achieve a high yield (90%) in a short reaction time (8 minutes) at 0°C [].
2-(Phenylsulfonyl)pyridine has the chemical formula C₁₁H₉NO₂S and a molecular weight of approximately 225.26 g/mol. The structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, bonded to a phenylsulfonyl group (–SO₂Ph). This sulfonyl group enhances the compound's reactivity and solubility, making it suitable for various chemical transformations and applications in synthesis .
- Nucleophilic Substitution: The sulfonyl group can react with nucleophiles, leading to the formation of various derivatives. For instance, nucleophilic attack by sodium ethoxide can yield modified C-3 derivatives .
- C-H Activation: The compound can undergo palladium-catalyzed C–H activation reactions, allowing for selective functionalization at the ortho position of the pyridine ring .
- Electrophilic Aromatic Substitution: The presence of the sulfonyl group can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization .
Several synthetic approaches have been developed for the preparation of 2-(phenylsulfonyl)pyridine:
- Direct Sulfonation: Pyridine can be sulfonated using phenylsulfonic acid or related reagents under appropriate conditions.
- Palladium-Catalyzed Reactions: Recent methodologies involve palladium-catalyzed reactions that allow for the introduction of the phenylsulfonyl group onto substituted pyridines efficiently .
- Ring Cleavage Methodology: A novel approach reported involves ring cleavage reactions that facilitate the introduction of various functional groups into the pyridine scaffold, including sulfonyl groups .
2-(Phenylsulfonyl)pyridine serves multiple roles:
- Pharmaceutical Intermediates: It is often used as a precursor in the synthesis of bioactive molecules and pharmaceuticals due to its reactive functional groups.
- Materials Science: The compound can be utilized in developing new materials with specific electronic or optical properties.
- Catalysis: Its unique structure allows it to act as a catalyst or catalyst support in various
Interaction studies involving 2-(phenylsulfonyl)pyridine focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding how this compound may function in biological systems or contribute to synthetic pathways. Investigations into its interactions with enzymes or receptors could reveal potential therapeutic uses or highlight its role as a building block in complex organic synthesis.
Similar Compounds
Several compounds share structural similarities with 2-(phenylsulfonyl)pyridine, each exhibiting unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-(Methylsulfonyl)pyridine | C₇H₉NO₂S | Used as a reagent in organic synthesis |
| 3-(Phenylsulfonyl)pyridine | C₁₁H₉NO₂S | Exhibits different reactivity patterns |
| 4-(Phenylsulfonyl)pyridine | C₁₁H₉NO₂S | Potential applications in drug design |
These compounds highlight how variations in substitution patterns on the pyridine ring can lead to different chemical behaviors and applications.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








